molecular formula C10H9BrO3 B2373732 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid CAS No. 405103-26-6

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B2373732
CAS No.: 405103-26-6
M. Wt: 257.083
InChI Key: DHBMXWGCQVIQMR-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position of the benzopyran ring. It has a molecular formula of C10H9BrO3 and a molecular weight of 257.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • 6-iodo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Uniqueness

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBMXWGCQVIQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1C(=O)O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-26-6
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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